Cefepime vs Ceftazidime: Pharmacodynamic Target Advantage with Twice-Daily Dosing
In a randomized multicenter comparative study of 133 adult patients with suspected serious bacterial infections, cefepime (2.0 g IV every 12 h) demonstrated clinical and microbiological outcomes statistically equivalent to ceftazidime (2.0 g IV every 8 h). Microbiological eradication was achieved in 92% (37/40) of cefepime-treated patients versus 86% (42/49) of ceftazidime-treated patients (difference not statistically significant). Among patients meeting sepsis syndrome criteria, eradication rates were 89% (16/18) for cefepime versus 86% (12/14) for ceftazidime [1]. The authors concluded that cefepime is at least as effective and safe as ceftazidime, with the additional advantage of twice-daily dosing which may decrease hospital costs. This dosing advantage is mechanistically supported by recent pharmacodynamic studies showing cefepime achieves 1 log10 kill with only approximately 30% fT>MIC in both neutropenic murine lung infection models (range: 17%–53.7%) and in vitro pharmacokinetic models (range: 6.9%–75.4%, mean: 34.2%), substantially lower than the 50%–70% fT>MIC conventionally required for cephalosporins as a class [2].
| Evidence Dimension | Microbiological eradication rate / Dosing frequency |
|---|---|
| Target Compound Data | 92% (37/40) eradication; 2.0 g q12h dosing |
| Comparator Or Baseline | Ceftazidime: 86% (42/49) eradication; 2.0 g q8h dosing |
| Quantified Difference | 6% absolute difference (not statistically significant) in eradication; cefepime requires 33% fewer daily administrations |
| Conditions | Adult patients with suspected serious bacterial infections; open randomized multicenter study |
Why This Matters
Equivalent efficacy with reduced dosing frequency translates directly to lower pharmacy compounding labor, reduced nursing administration time, and decreased consumable costs per patient-day, quantifiable in healthcare resource utilization models.
- [1] Kieft H, Hoepelman AI, Rozenberg-Arska M, et al. Cefepime compared with ceftazidime as initial therapy for serious bacterial infections and sepsis syndrome. Antimicrob Agents Chemother. 1994;38(3):415-421. doi:10.1128/AAC.38.3.415. View Source
- [2] Muller AE, Mouton JW, Oostdijk EAN, et al. Cefepime pharmacodynamic targets against Enterobacterales employing neutropenic murine lung infection and in vitro pharmacokinetic models. J Antimicrob Chemother. 2022;77(12):3504-3509. doi:10.1093/jac/dkac349. View Source
